molecular formula C15H17FO3 B8260885 (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B8260885
M. Wt: 264.29 g/mol
InChI Key: LCWLCPDPIZQSHZ-MNOVXSKESA-N
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Description

(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-fluorophenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 2-(2-fluorophenyl)-2-oxoethyl group: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is treated with 2-(2-fluorophenyl)-2-oxoethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The ketone group in the 2-(2-fluorophenyl)-2-oxoethyl moiety can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Esters, amides.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWLCPDPIZQSHZ-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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